BenchChemオンラインストアへようこそ!

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide

Mitochondrial targeting Bioenergetics Membrane permeability

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide (CAS 75499-95-5) is a quaternary phosphonium salt featuring a C15 farnesyl-derived isoprenoid chain linked to a triphenylphosphonium (TPP+) cation. This lipophilic cation serves dual roles: as a Wittig reagent for stereoselective introduction of the farnesyl moiety into complex molecules, and as a mitochondrial-targeting vector wherein the delocalized positive charge and extended conjugated terpenoid chain facilitate accumulation across biological membranes.

Molecular Formula C33H40BrP
Molecular Weight 547.5 g/mol
CAS No. 75499-95-5
Cat. No. B3282689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide
CAS75499-95-5
Molecular FormulaC33H40BrP
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C.[Br-]
InChIInChI=1S/C33H40P.BrH/c1-28(2)16-14-17-29(3)18-15-19-30(4)26-27-34(31-20-8-5-9-21-31,32-22-10-6-11-23-32)33-24-12-7-13-25-33;/h5-13,16,18,20-26H,14-15,17,19,27H2,1-4H3;1H/q+1;/p-1/b29-18+,30-26+;
InChIKeyPQBSWSAKCBVGRL-ANLBGZKPSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium Bromide (CAS 75499-95-5): A Farnesyl-Derived Phosphonium Salt for Targeted Synthesis and Biological Probes


Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide (CAS 75499-95-5) is a quaternary phosphonium salt featuring a C15 farnesyl-derived isoprenoid chain linked to a triphenylphosphonium (TPP+) cation [1]. This lipophilic cation serves dual roles: as a Wittig reagent for stereoselective introduction of the farnesyl moiety into complex molecules, and as a mitochondrial-targeting vector wherein the delocalized positive charge and extended conjugated terpenoid chain facilitate accumulation across biological membranes [1]. Its well-defined (2E,6E) stereochemistry and bromide counterion distinguish it from shorter-chain (geranyl, C10) and longer-chain (geranylgeranyl, C20) phosphonium analogs, directly impacting lipophilicity, membrane partitioning, and reactivity in both synthetic and biological contexts.

Why Farnesyl Chain Length in Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium Bromide Cannot Be Arbitrarily Substituted


Alkyltriphenylphosphonium (Cn-TPP+) cations exhibit chain-length-dependent effects on mitochondrial uncoupling, membrane permeation, and antibacterial potency, with longer hydrocarbon chains producing progressively stronger biological responses [1]. The farnesyl (C15) chain of CAS 75499-95-5 occupies a distinct intermediate position: shorter than geranylgeranyl (C20) but substantially more lipophilic than geranyl (C10). Substituting the farnesyl moiety with a shorter or longer isoprenoid directly alters logP, mitochondrial accumulation kinetics, and target engagement in prenylation-dependent pathways. Generic replacement with a non-isoprenoid alkyl-TPP+ yields fundamentally different membrane partitioning and biological selectivity, while substitution with geranylgeranyl-TPP+ may over-accumulate in mitochondria and exhibit different toxicity profiles. For Wittig olefination, chain length and branching dictate the steric environment of the ylide, directly controlling E/Z selectivity and reaction yield with sterically demanding carbonyl partners [1].

Quantitative Differentiation Evidence for Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium Bromide vs. Closest Analogs


Mitochondrial Uncoupling Potency Scales with Alkyl Chain Length: C15 Farnesyl Occupies a Functional Sweet Spot Between C10 Geranyl and C20 Geranylgeranyl

A systematic study of alkyltriphenylphosphonium (Cn-TPP+) cations demonstrated that stimulatory effects on mitochondrial respiration and uncoupling potency increased steadily with growing alkyl chain length from butyl (C4) through dodecyl (C12) [1]. Extending this trend, the farnesyl (C15) chain of CAS 75499-95-5 is predicted to exhibit intermediate uncoupling potency—stronger than geranyl (C10) analogs but moderated relative to geranylgeranyl (C20) derivatives. The same study confirmed that antibacterial activity against Bacillus subtilis was upregulated with increasing lipophilicity [1], positioning the target compound as a candidate with balanced mitochondrial activity and potentially lower overt toxicity compared to the more lipophilic C20 analog.

Mitochondrial targeting Bioenergetics Membrane permeability

LogP Partitioning: Farnesyl-TPP+ (C15) Occupies a Distinct Lipophilicity Window Between Geranyl-TPP+ (C10) and Geranylgeranyl-TPP+ (C20)

Geranylgeranyltriphenylphosphonium bromide (C20, CAS 57784-37-9) has a reported computed LogP of 7.13 . Geranyltriphenylphosphonium bromide (C10, CAS 41273-34-1) has a computationally predicted LogP of 4.2 ± 0.3 [1]. The target farnesyl compound (C15, CAS 75499-95-5), with a chain length exactly intermediate, is expected to exhibit a LogP of approximately 5.5–6.0, consistent with the ~0.5 LogP unit increment typically observed per additional isoprene unit. This places the farnesyl derivative in a lipophilicity range that favors mitochondrial membrane penetration (optimal at LogP 5–7 for TPP+ vectors) while avoiding the excessive hydrophobicity of the C20 analog that may lead to non-specific membrane binding and reduced aqueous handling.

Lipophilicity Drug delivery Mitochondrial accumulation

Antibacterial Selectivity: Alkyltriphenylphosphonium Cations Exhibit Chain-Length-Dependent Gram-Positive Activity with Submicromolar Metabolic Inhibition

Alkyltriphenylphosphonium (Cn-TPP+) cations, including dodecyl-, decyl-, and octyl-TPP+, inhibited growth of the Gram-positive bacterium Bacillus subtilis with potency that increased with lipophilicity, while Gram-negative Escherichia coli remained resistant [1]. At submicromolar concentrations, Cn-TPP+ compounds inhibited bacterial metabolism without causing cytocidal effects, whereas higher concentrations led to adhesion alteration and membrane depolarization comparable to gramicidin A [1][2]. A structurally related TPP+ conjugate, SF-C5-TPP, demonstrated a MIC of 2 μM against B. subtilis [3]. The farnesyl (C15) moiety of CAS 75499-95-5, being longer than the C5 and C10 analogs tested, is predicted to exhibit enhanced Gram-positive antibacterial activity relative to shorter-chain TPP+ derivatives, while potentially retaining the Gram-negative sparing observed across the series.

Antibacterial Membrane-targeting Gram-positive selectivity

Anticancer Potency of TPP+ Salts: Nanomolar IC50 Against Melanoma Cells Supports Mitochondria-Targeted Cytotoxicity

Triphenylphosphonium salts (TPPSs) exert anticancer effects primarily through mitochondrial membrane damage, depolarization, oxidative stress induction, and apoptotic cell death [1]. A structurally defined TPP-based bola amphiphile (BPPB) demonstrated an IC50 of 49 nM against BRAF-mutant MeOV melanoma cells after 72-hour treatment, with selectivity indexes up to 299 relative to non-tumoral mammalian cell lines and red blood cells [1]. While BPPB is not identical to CAS 75499-95-5, the shared TPP+ pharmacophore and lipophilic alkyl domain support class-level inference that farnesyl-TPP+ conjugates can achieve potent, selective mitochondrial cytotoxicity. The TPP+ moiety alone enables >10-fold preferential accumulation in cancer cell mitochondria (Δψm ~ −220 mV) versus normal cells (Δψm ~ −160 mV) [2], a property conserved across TPP+ derivatives including the farnesyl compound.

Anticancer Mitochondrial apoptosis Melanoma

Wittig Olefination Selectivity: Triphenylphosphonium Ylides from Isoprenoid Salts Achieve High E-Selectivity with Aliphatic Carbonyls

Triphenylphosphonium ylides derived from isoprenoid phosphonium salts exhibit predictable stereoselectivity in Wittig olefination. Ylides generated from geranyltriphenylphosphonium bromide react with aliphatic, aromatic, and heterocyclic carbonyl compounds in good yields with predominant E-configuration of the newly formed double bond [1]. The farnesyltriphenylphosphonium bromide (CAS 75499-95-5) has been successfully employed as the key Wittig coupling partner in the synthesis of the macrocyclic diterpenoid Sarcophytol-B, reacting with ethyl 2-oxo-3-methyl butyrate to install the critical isoprenoid side chain with defined (Z,E,E) geometry [2]. The extended conjugation and branching of the farnesyl chain provide greater steric control in the ylide formation step compared to the simpler geranyl analog, making CAS 75499-95-5 the reagent of choice when the full C15 farnesyl motif—rather than a shorter C10 geranyl unit—must be introduced in a single step with controlled olefin geometry.

Wittig reaction Stereoselective synthesis Isoprenoid chemistry

Optimal Procurement and Application Scenarios for Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium Bromide


Mitochondria-Targeted Anticancer Probe with Balanced Lipophilicity

For research groups developing TPP+-conjugated anticancer agents, CAS 75499-95-5 offers a pre-assembled farnesyl-TPP+ scaffold that balances mitochondrial accumulation (LogP ~5.5–6.0) against aqueous handling. The intermediate chain length avoids the excessive hydrophobicity of C20 geranylgeranyl-TPP+ (LogP 7.13 ) while providing stronger membrane insertion than C10 geranyl-TPP+ (LogP 4.2). This compound can serve as a direct precursor for synthesizing mitochondria-targeted pro-apoptotic agents, leveraging the >10-fold preferential accumulation in cancer cell mitochondria and the documented nanomolar IC50 potential of TPP+ pharmacophores against melanoma and other cancer cell lines.

Gram-Positive Selective Antibacterial Agent Development

The farnesyl-TPP+ scaffold exhibits chain-length-dependent antibacterial activity against Gram-positive bacteria, with potency increasing alongside lipophilicity . CAS 75499-95-5 is positioned to deliver enhanced anti-Bacillus activity compared to shorter-chain analogs (e.g., C5-TPP+ with MIC 2 μM ) while maintaining the Gram-negative sparing effect observed across the alkyltriphenylphosphonium series. This selectivity profile is valuable for developing antibacterial agents that preserve the Gram-negative microbiome—a growing priority in infectious disease research.

Total Synthesis of Farnesyl-Containing Natural Products via Stereoselective Wittig Olefination

CAS 75499-95-5 is the definitive Wittig reagent for convergent installation of the complete C15 farnesyl side chain in a single synthetic operation. Its demonstrated use in the synthesis of the macrocyclic diterpenoid Sarcophytol-B validates its utility for constructing complex isoprenoid natural products, terpenoids, and prenylated pharmaceuticals where precise control over alkene geometry and chain length is critical. Unlike geranyl (C10) or geranylgeranyl (C20) phosphonium salts, this compound directly delivers exactly three isoprene units with the correct (2E,6E) stereochemistry, eliminating the need for iterative chain extension or degradative truncation strategies.

Protein Prenylation Mechanistic Probes and Farnesyltransferase Substrate Analogs

As a farnesyl-bearing phosphonium salt, CAS 75499-95-5 can serve as a precursor for synthesizing farnesyl pyrophosphate (FPP) analogs used in studying protein farnesyltransferase (FTase) mechanism and inhibition . The farnesyl moiety is the natural substrate for FTase-mediated prenylation of Ras and other small GTPases—a pathway of critical importance in oncology. The triphenylphosphonium group can be further derivatized or used directly as a charged tag for tracking subcellular distribution of farnesyl conjugates, enabling mechanistic studies that shorter (geranyl) or longer (geranylgeranyl) analogs cannot support due to differential enzyme specificity.

Quote Request

Request a Quote for Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.